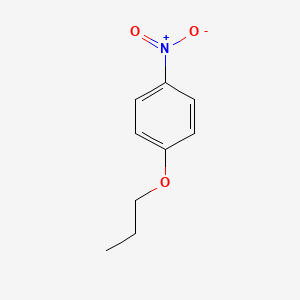

p-Nitrophenyl propyl ether

Description

The exact mass of the compound 1-Nitro-4-propoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Nitrophenyl propyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Nitrophenyl propyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-nitro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOXUNCNGSHHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993255 | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7244-77-1 | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-4-propoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Williamson Ether Synthesis of p-Nitrophenyl Propyl Ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1][2] This guide provides a comprehensive, in-depth technical examination of the synthesis of a specific aryl ether, p-nitrophenyl propyl ether. We will dissect the mechanistic underpinnings of this SN2 reaction, provide a field-proven experimental protocol, and discuss critical aspects of reaction optimization, purification, and characterization. This document is intended to serve as a practical and authoritative resource for researchers and professionals in the chemical and pharmaceutical sciences, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding results.

Introduction: The Enduring Significance of the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust and broadly applicable method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this mechanism, the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a concerted step.[1]

The synthesis of aryl ethers, such as p-nitrophenyl propyl ether, is of particular interest in medicinal chemistry and materials science due to the prevalence of the aryl ether moiety in biologically active molecules and functional materials. The electron-withdrawing nature of the nitro group in p-nitrophenol makes its conjugate base, the p-nitrophenoxide ion, a relatively stable and good nucleophile for this transformation.

This guide will focus on the practical application of the Williamson ether synthesis to produce p-nitrophenyl propyl ether, a compound with potential applications as a building block in organic synthesis.

Mechanistic Deep Dive: The SN2 Pathway to p-Nitrophenyl Propyl Ether

The synthesis of p-nitrophenyl propyl ether via the Williamson method involves two key steps:

-

Deprotonation of p-Nitrophenol: The phenolic proton of p-nitrophenol is acidic and can be readily removed by a suitable base to form the p-nitrophenoxide ion.[4]

-

Nucleophilic Attack: The resulting p-nitrophenoxide ion then acts as a nucleophile, attacking the primary alkyl halide (in this case, a propyl halide) in an SN2 reaction to form the desired ether.[1]

The Critical First Step: Generating the Nucleophile

The acidity of p-nitrophenol is significantly higher than that of phenol itself, with a pKa value of approximately 7.15-7.2.[5][6][7][8][9] This increased acidity is due to the strong electron-withdrawing effect of the para-nitro group, which stabilizes the resulting phenoxide ion through resonance. The negative charge on the oxygen can be delocalized onto the nitro group, effectively spreading the charge and increasing the stability of the conjugate base.

Common bases used for the deprotonation of phenols include sodium hydroxide (NaOH), potassium hydroxide (KOH), and weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[10] For phenols with electron-withdrawing groups like p-nitrophenol, even milder bases can be effective. The choice of base can influence the reaction rate and yield.

The SN2 Reaction: Bond Formation

The core of the Williamson ether synthesis is the SN2 reaction.[1][3] For the synthesis of p-nitrophenyl propyl ether, the p-nitrophenoxide ion attacks the carbon atom of the propyl halide that is bonded to the halogen. This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral, though in the case of a propyl group, this is not a factor.

For a successful SN2 reaction, the alkyl halide should ideally be a primary or methyl halide.[1][3][11] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which leads to the formation of an alkene as a side product.[1][2][3] Tertiary alkyl halides will almost exclusively undergo elimination and are therefore unsuitable for Williamson ether synthesis.[1][3]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]

- 6. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. quora.com [quora.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

p-Nitrophenyl propyl ether CAS number 7244-77-1

An In-depth Technical Guide to p-Nitrophenyl Propyl Ether (CAS 7244-77-1)

Authored by: A Senior Application Scientist

Foreword: The Utility of a Prototypical Ether in Modern Research

p-Nitrophenyl propyl ether, identified by the CAS number 7244-77-1, represents more than just another entry in a chemical catalog. To the discerning eye of a researcher or a drug development professional, it is a versatile chemical tool. Its structure—a simple propyl ether appended to a p-nitrophenyl group—belies its utility as a substrate in metabolic studies, a building block in organic synthesis, and a reference compound in analytical chemistry. This guide aims to provide a comprehensive technical overview of this compound, moving beyond simple data points to explain the causality behind its synthesis, characterization, and application. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. These parameters dictate solubility, reactivity, and appropriate handling conditions. The properties of p-Nitrophenyl propyl ether are summarized below.

| Property | Value | Source |

| CAS Number | 7244-77-1 | [1] |

| Molecular Formula | C9H11NO3 | [] |

| Molecular Weight | 181.19 g/mol | [1][] |

| IUPAC Name | 1-nitro-4-propoxybenzene | [] |

| Synonyms | p-Propoxynitrobenzene, Propyl 4-nitrophenyl ether | [] |

| Density | 1.144 g/cm³ | [] |

| Purity | Typically ≥98% | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of p-Nitrophenyl propyl ether is a classic example of the Williamson ether synthesis. This nucleophilic substitution reaction provides a reliable and scalable method for its preparation. The rationale behind this approach is the activation of p-nitrophenol to its more nucleophilic phenoxide form by a base, which then readily attacks an electrophilic propyl halide.

Synthetic Workflow

The general procedure involves the reaction of p-nitrophenol with a propylating agent in the presence of a suitable base.

Caption: General workflow for synthesis and purification of p-Nitrophenyl propyl ether.

Causality in Experimental Design

-

Choice of Base: A moderately strong base like potassium carbonate is often preferred over stronger bases like sodium hydride. It is sufficiently basic to deprotonate the phenol but is less hazardous and easier to handle.

-

Solvent Selection: A polar aprotic solvent such as DMF or acetone is ideal. It dissolves the ionic intermediate (potassium p-nitrophenoxide) and the alkyl halide, facilitating the SN2 reaction, without solvating the nucleophile so strongly as to hinder its reactivity.

-

Purification: Column chromatography is a standard and effective method for removing unreacted starting materials and any potential side products.[3] The choice of an ethyl acetate-hexane solvent system allows for fine-tuning of the eluent polarity to achieve optimal separation.

Analytical Characterization: Structure and Purity Validation

Confirming the identity and purity of the synthesized p-Nitrophenyl propyl ether is a critical step. A multi-technique approach ensures a comprehensive and trustworthy characterization. Spectroscopic data for this compound is available from various databases.[4][5]

Standard Analytical Workflow

A logical flow of analysis ensures that each technique provides complementary information, leading to an unambiguous confirmation of the compound's structure and purity.

Caption: A typical workflow for the analytical characterization of p-Nitrophenyl propyl ether.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of the propyl chain (triplet, sextet, triplet pattern) and the substituted aromatic ring (two doublets). ¹³C NMR will verify the correct number of carbon atoms in their distinct chemical environments.[4]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (181.19 g/mol ).[]

-

Infrared (IR) Spectroscopy : IR analysis will show characteristic peaks for the C-O-C ether linkage, the aromatic C=C bonds, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.[4]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound, typically showing a single major peak for a pure sample.[5]

Applications in Research and Drug Development

While p-Nitrophenyl propyl ether can serve as a building block in organic synthesis, its primary utility in a drug development context is as a substrate for studying enzyme activity, particularly xenobiotic metabolism.

Probing Cytochrome P450 Activity

The ether linkage in p-Nitrophenyl propyl ether is a target for oxidative metabolism by cytochrome P450 (CYP450) enzymes in liver microsomes.[6] The O-dealkylation of the propyl group results in the formation of p-nitrophenol and propionaldehyde. The production of p-nitrophenol, a chromophoric molecule, can be easily monitored spectrophotometrically, making this compound an excellent tool for in vitro metabolic studies.[6]

Caption: Use of p-Nitrophenyl propyl ether as a probe substrate for CYP450 enzyme activity.

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a test compound on the CYP450-mediated metabolism of p-Nitrophenyl propyl ether.

Objective: To determine the IC₅₀ value of a test compound against a specific CYP450 isoform using p-Nitrophenyl propyl ether as the probe substrate.

Materials:

-

Liver microsomes (human or animal)

-

p-Nitrophenyl propyl ether (substrate)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (potential inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare stock solutions of p-Nitrophenyl propyl ether, the test compound, and the NADPH regenerating system in an appropriate solvent (e.g., acetonitrile or DMSO).

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Phosphate buffer

-

Liver microsomes

-

Varying concentrations of the test compound (or vehicle control)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the test compound to interact with the enzymes.

-

Initiation: Add p-Nitrophenyl propyl ether to each well to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or 0.1 M NaOH). The NaOH also serves to deprotonate the p-nitrophenol product, enhancing its color for detection.

-

Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and measure the absorbance at approximately 405 nm to quantify the amount of p-nitrophenol formed.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

Proper handling of p-Nitrophenyl propyl ether is essential for laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar aromatic nitro compounds and ethers should be followed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[7][8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Conclusion

p-Nitrophenyl propyl ether (CAS 7244-77-1) is a compound of significant practical value for researchers in chemistry and pharmacology. Its straightforward synthesis, clear analytical characterization profile, and utility as a chromogenic substrate for metabolic enzymes make it an indispensable tool. This guide has provided a comprehensive overview, from synthesis to application, grounded in the principles of scientific integrity and experimental causality. By understanding the "why" behind the protocols, scientists can more effectively leverage this compound to advance their research and development goals.

References

-

p-Nitrophenyl propyl ether. SpectraBase. [Link]

-

p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. [Link]

-

CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL ~LAh%INARABIOSlDE*. Carbohydrate Research. [Link]

-

SAFETY DATA SHEET. P&G Professional. [Link]

-

(3-Nitrophenyl) methanol, n-propyl ether - Chemical & Physical Properties. Cheméo. [Link]

-

Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. [Link]

-

In vitro metabolic studies on propyl p-nitrophenyl ether. PubMed. [Link]

Sources

- 1. p-Nitrophenyl propyl ether | CymitQuimica [cymitquimica.com]

- 3. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 7244-77-1|p-Nitrophenyl propyl ether|BLD Pharm [bldpharm.com]

- 6. In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to p-Nitrophenyl Propyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl propyl ether, a member of the nitrophenyl ether class of compounds, serves as a valuable building block and analytical tool in various scientific disciplines, particularly in the realm of drug discovery and medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the ether linkage, make it a subject of significant interest. This technical guide provides a comprehensive overview of the physical and chemical properties of p-nitrophenyl propyl ether, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in scientific research and drug development.

Core Molecular and Physical Characteristics

p-Nitrophenyl propyl ether, with the CAS number 7244-77-1, possesses a well-defined set of physical and chemical properties that are crucial for its application and handling.[][2]

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [] |

| Molecular Weight | 181.19 g/mol | [2] |

| Density | 1.144 g/cm³ | [] |

| Purity | Typically ≥98% | [2] |

Synthesis of p-Nitrophenyl Propyl Ether

The most common and efficient method for the synthesis of p-nitrophenyl propyl ether is the Williamson ether synthesis. This venerable yet highly effective reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4]

Reaction Principle

The synthesis involves the deprotonation of a phenol, in this case, p-nitrophenol, to form a more nucleophilic phenoxide ion. This is typically achieved using a moderately strong base such as sodium hydroxide or potassium hydroxide. The resulting p-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, a propyl halide like 1-bromopropane or 1-iodopropane), leading to the formation of the ether and a salt byproduct.[3]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

p-Nitrophenol

-

1-Bromopropane (or 1-Iodopropane)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or another suitable polar aprotic solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware for reflux, extraction, and filtration

Step-by-Step Methodology:

-

Deprotonation of p-Nitrophenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrophenol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide (or potassium hydroxide) to the solution. Stir the mixture until the p-nitrophenol is fully dissolved and the sodium p-nitrophenoxide has formed. Gentle warming may be applied to facilitate dissolution.[5]

-

Nucleophilic Attack: To the solution of sodium p-nitrophenoxide, add a slight excess (1.1 equivalents) of 1-bromopropane.

-

Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted p-nitrophenol, followed by a wash with brine.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure to yield the crude p-nitrophenyl propyl ether.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of p-nitrophenyl propyl ether is largely dictated by the presence of the nitro group, the ether linkage, and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (Na₂S₂O₄). This transformation is a key step in the synthesis of various derivatives and is often employed in the generation of pharmacologically active compounds.

-

Cleavage of the Ether Bond: The ether linkage in p-nitrophenyl propyl ether is generally stable under neutral and basic conditions. However, it can be cleaved under harsh acidic conditions (e.g., using strong acids like HBr or HI) or by using specific ether-cleaving reagents.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, any further substitution on the aromatic ring will be directed to the positions meta to the nitro group, and the reaction will require more forcing conditions compared to an unsubstituted benzene ring.

Spectroscopic Characterization

The identity and purity of p-nitrophenyl propyl ether are typically confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of p-nitrophenyl propyl ether will exhibit characteristic signals for the propyl chain and the aromatic protons.

-

Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the influence of the nitro and propoxy groups. The protons ortho to the nitro group will be the most deshielded.

-

Propoxy Protons: The protons of the propyl group will show the following approximate chemical shifts and multiplicities:

-

A triplet for the methyl (-CH₃) protons (δ ~1.0 ppm).

-

A sextet for the methylene (-CH₂-) protons adjacent to the methyl group (δ ~1.8 ppm).

-

A triplet for the methylene (-OCH₂-) protons directly attached to the ether oxygen (δ ~4.0 ppm), which will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom.[6][7]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly downfield, as will the carbons of the aromatic ring. The carbons of the propyl chain will appear in the upfield region. A searchable database for the 13C NMR spectrum of p-nitrophenyl propyl ether is available at SpectraBase.[8]

Infrared (IR) Spectroscopy

The IR spectrum of p-nitrophenyl propyl ether will display characteristic absorption bands for the key functional groups:

-

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage will be present in the region of 1250-1050 cm⁻¹. Phenyl alkyl ethers typically show two strong absorbances in this region.[6][7]

-

NO₂ Stretch: Strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group will be observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[9][10]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[11]

-

C=C Stretch (Aromatic): Peaks in the 1600-1475 cm⁻¹ region will indicate the presence of the aromatic ring.[10]

Mass Spectrometry

The mass spectrum of p-nitrophenyl propyl ether will show a molecular ion peak (M⁺) at m/z = 181. The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[12][13][14] The presence of the nitroaromatic moiety will also lead to characteristic fragmentation patterns.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for p-nitrophenyl propyl ether was not found in the conducted search, information for the closely related and more hazardous precursor, p-nitrophenol, provides a basis for prudent handling.

-

General Precautions: It is recommended to handle p-nitrophenyl propyl ether in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Toxicity: The toxicity of p-nitrophenyl propyl ether is not well-documented. However, related nitrophenols are known to be toxic. Therefore, avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

p-Nitrophenyl ethers, including the propyl derivative, are valuable intermediates and probes in medicinal chemistry and drug discovery.[16]

-

Precursors for Amine Derivatives: The facile reduction of the nitro group to an amine provides a straightforward route to a wide range of N-substituted anilines. These aniline derivatives are common scaffolds in many pharmacologically active molecules.

-

Enzyme Substrates and Inhibitors: The p-nitrophenyl group can serve as a chromogenic leaving group in assays for various enzymes, particularly hydrolases. The enzymatic cleavage of the ether bond releases p-nitrophenolate, which has a distinct yellow color that can be quantified spectrophotometrically.

-

Scaffolds in Drug Design: The p-nitrophenyl ether motif has been incorporated into the structure of various drug candidates. For instance, nitrophenyl ether compounds have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. The ether linkage provides a stable connection between different pharmacophoric elements, and the nitro group can be a key site for modification or interaction with the biological target.

-

Metabolic Studies: In vitro metabolic studies of p-nitrophenyl propyl ether have been conducted to understand its biotransformation pathways.[17] Such studies are crucial in the early stages of drug development to assess the metabolic stability and potential for the formation of active or toxic metabolites.

Visualizations

Molecular Structure of p-Nitrophenyl Propyl Ether

Caption: Williamson ether synthesis of p-nitrophenyl propyl ether.

References

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Is p-nitrophenol soluble in organic solvents? (2014, July 15). ResearchGate. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

(3-Nitrophenyl) methanol, n-propyl ether - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018, August 29). Organic Chemistry Tutor. Retrieved from [Link]

-

p-Nitrophenyl propyl ether. (n.d.). SpectraBase. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis [Video]. (2018, August 29). YouTube. Retrieved from [Link]

-

IR handout.pdf. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

P-NITROPHENYL PHENYL ETHER. (n.d.). Gsrs. Retrieved from [Link]

-

H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Propyl ether - High purity. (n.d.). Georganics. Retrieved from [Link]

-

Polyphenyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mitoma, C., Dehn, R. L., & Tanabe, M. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(1), 21–27. [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry. Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

-

18.8: Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

The Role of Medicinal Chemists in Pharmaceutical Drug Development. (2025, April 15). ijrpr. Retrieved from [Link]

Sources

- 2. p-Nitrophenyl propyl ether | CymitQuimica [cymitquimica.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectrabase.com [spectrabase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. readchemistry.com [readchemistry.com]

- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 16. ijrpr.com [ijrpr.com]

- 17. In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl Propyl Ether: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of p-Nitrophenyl propyl ether (also known as 1-nitro-4-propoxybenzene), a valuable chemical intermediate and substrate in various scientific disciplines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, spectroscopic signature, and key applications, with an emphasis on the rationale behind experimental methodologies.

Core Molecular Profile

p-Nitrophenyl propyl ether is an aromatic ether characterized by a propyl group and a nitro group attached to a benzene ring in a para configuration. This substitution pattern significantly influences its chemical reactivity and physical properties.

Molecular Formula and Weight

The chemical formula for p-Nitrophenyl propyl ether is C₉H₁₁NO₃ .[1][][3] Its molecular weight is approximately 181.19 g/mol .[1][3]

Nomenclature and Identification

-

IUPAC Name : 1-nitro-4-propoxybenzene[1]

-

Common Synonyms : p-Propoxynitrobenzene, 4-Nitrophenyl propyl ether[]

-

CAS Registry Number : 7244-77-1[1]

The structural representation of p-Nitrophenyl propyl ether is provided below:

Table 1: Key Physicochemical Properties of p-Nitrophenyl Propyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][][3] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Density | ~1.144 g/cm³ | [] |

| Boiling Point | ~293.5 °C at 760 mmHg | [4] |

| Flash Point | ~134.5 °C | [4] |

| CAS Number | 7244-77-1 | [1] |

Synthesis of p-Nitrophenyl Propyl Ether: The Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of p-Nitrophenyl propyl ether is achieved through the Williamson ether synthesis.[5][6] This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][7]

Causality in Experimental Design

The choice of reactants and conditions is critical for maximizing yield and minimizing side reactions. In this synthesis, p-nitrophenol serves as the precursor to the nucleophilic phenoxide. The electron-withdrawing nitro group (-NO₂) increases the acidity of the phenolic proton, facilitating its deprotonation by a suitable base to form the p-nitrophenoxide ion. This enhanced acidity makes the reaction more facile compared to the synthesis of ethers from less acidic phenols.

A primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is selected as the electrophile to minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[5][7]

Detailed Experimental Protocol

Materials:

-

p-Nitrophenol

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of p-Nitrophenol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the p-nitrophenol upon heating.

-

Rationale: Potassium carbonate is a mild base, sufficient to deprotonate the acidic p-nitrophenol to form the potassium p-nitrophenoxide in situ. Acetone is a suitable polar aprotic solvent for SN2 reactions.

-

-

Nucleophilic Substitution:

-

Add 1-bromopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The p-nitrophenoxide ion acts as a nucleophile, attacking the primary carbon of 1-bromopropane and displacing the bromide ion in a classic SN2 fashion. Refluxing provides the necessary activation energy for the reaction.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetone.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Rationale: The aqueous washes remove any unreacted p-nitrophenol and inorganic byproducts.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude p-Nitrophenyl propyl ether by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Figure 1: Williamson Ether Synthesis of p-Nitrophenyl Propyl Ether

Spectroscopic Characterization

The structure of the synthesized p-Nitrophenyl propyl ether can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the propyl and aromatic protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.9-8.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature.

-

Propyl Group Protons:

-

A triplet corresponding to the -O-CH₂- protons (around δ 4.0 ppm).

-

A sextet for the central -CH₂- group (around δ 1.8 ppm).

-

A triplet for the terminal -CH₃ group (around δ 1.0 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. Key signals include those for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, and the three distinct signals for the propyl group carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

C-O-C Stretch: A strong band for the ether linkage, usually found in the region of 1250-1050 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Signals corresponding to the aromatic ring.[9]

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (181.19). The fragmentation pattern can provide further structural information.

Applications in Research and Development

p-Nitrophenyl ethers and related compounds serve as versatile tools in biochemical and pharmaceutical research.

Chromogenic Substrates for Enzyme Assays

The most prominent application of p-nitrophenyl derivatives is in the development of chromogenic substrates for various enzymes, particularly hydrolases like esterases and lipases.[10][11] The principle of these assays relies on the enzymatic cleavage of the ether or ester bond, which releases p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color with an absorbance maximum around 400-410 nm.[11][12] The rate of color formation is directly proportional to the enzyme's activity. This method provides a simple and continuous spectrophotometric assay for enzyme kinetics and high-throughput screening.[13]

Probes for Enzyme Mechanism Studies

Beyond simple activity assays, p-nitrophenyl esters have been used to investigate enzyme mechanisms. For instance, they have been employed to probe the reaction mechanism of the thiolase enzyme OleA, providing insights into the directionality of the Claisen condensation reaction it catalyzes.[4][14]

Potential in Drug Discovery

Recent research has highlighted the potential of nitrophenyl ether derivatives in therapeutic applications. A patent has described nitrophenyl ether compounds as inhibitors of the PD-1/PD-L1 protein-protein interaction.[15] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. Inhibiting this pathway is a major strategy in cancer immunotherapy. The described compounds have shown the potential to be used as immune checkpoint inhibitors for cancer treatment.[15]

Photolabile Protecting Groups

Nitrobenzyl ether derivatives, particularly ortho-nitrobenzyl ethers, are well-known photolabile protecting groups.[16] Upon irradiation with UV light, they can be cleaved to release a protected functional group. This property is valuable in the synthesis of complex molecules and in applications requiring spatially and temporally controlled release of bioactive compounds, such as in drug delivery systems.[16]

Enzyme Assay Workflow

Caption: Figure 2: Workflow for a Chromogenic Enzyme Assay

Safety and Handling

p-Nitrophenyl propyl ether should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed and is suspected of causing cancer.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[17][18]

Conclusion

p-Nitrophenyl propyl ether is a compound with a well-defined molecular profile and a straightforward synthesis via the Williamson ether synthesis. Its primary utility lies in its role as a precursor to chromogenic substrates for enzymatic assays, which are invaluable tools in biochemistry and drug discovery. Furthermore, the broader class of nitrophenyl ethers is gaining attention for its potential in therapeutic applications, including cancer immunotherapy, and as photolabile protecting groups. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for researchers leveraging this versatile molecule in their work.

References

-

SpectraBase. (n.d.). p-Nitrophenyl propyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-propoxybenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. Retrieved from [Link]

-

LookChem. (n.d.). 1-Nitro-4-propoxybenzene. Retrieved from [Link]

-

Wuest, W. M., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-propylbenzene. Retrieved from [Link]

-

Iyer, R. N., & Goldstein, I. J. (n.d.). CHEMICAL SYNTHESIS OF p-NITROPHENYL p-NITROPHENYL ~LAh%INARABIOSlDE /3SOPHOROSIDE AND 241*. Retrieved from [Link]

-

Filo. (2025). (a) write the chemical equation for Williamson's synthesis . (b) give a method to separate o-nitrophenol and p-nitrophenol. Explain the principle involved. Retrieved from [Link]

-

ASA, CSSA, and SSSA International Annual Meetings. (2010). The Use of p-Nitrophenol and 4-Methylumbelliferone in Soil Enzyme Assay. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-nitro-4-propoxybenzene. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

NIST WebBook. (n.d.). Bis(p-nitrophenyl) ether. Retrieved from [Link]

-

Sanford, K., & Raines, R. T. (2014). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromogenic compounds used to analyze PA0919 substrate recognition in vitro. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitro-propoxybenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-nitro-4-propoxybenzene (C9H11NO3). Retrieved from [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-nitro-4-phenoxy-. Retrieved from [Link]

-

ResearchGate. (2025). Optimization of p-nitrophenyl ethanol ether synthesis. Retrieved from [Link]

-

WIPO Patentscope. (2021). WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. Retrieved from [Link]

-

PubChem. (n.d.). p-Nitrophenyl o-tolyl ether. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of propoxybenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2024). synthesis of 1-nitro-2-propylbenzene- Dr. Tania CS. Retrieved from [Link]

-

ResearchGate. (2025). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1-Nitro-4-propoxybenzene | C9H11NO3 | CID 81657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Nitrophenyl propyl ether | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-nitro-4-propoxybenzene [webbook.nist.gov]

- 10. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-NITRO-4-N-PROPYLBENZENE - Safety Data Sheet [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectra of p-nitrophenyl propyl ether

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of p-Nitrophenyl Propyl Ether

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of p-nitrophenyl propyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure and its spectral features, present self-validating experimental protocols, and provide a robust framework for understanding and acquiring high-quality NMR data for this and similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and relative quantities of atoms within a molecule.[1][2] For a molecule like p-nitrophenyl propyl ether, with its distinct aromatic and aliphatic regions, NMR is the definitive tool for structural verification and purity assessment. This guide will deconstruct its ¹H and ¹³C NMR spectra, correlating every signal to a specific structural feature.

Molecular Structure and Predicted Spectral Features

To understand the NMR spectrum, we must first analyze the structure of p-nitrophenyl propyl ether. The molecule can be dissected into three key components: the propyl chain, the ether linkage, and the p-substituted nitrophenyl ring. Each component exerts a distinct electronic influence, which is the root cause of the observed chemical shifts.

Caption: Structure of p-Nitrophenyl Propyl Ether with Atom Numbering.

-

p-Nitrophenyl Group: The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly deshields the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

Ether Linkage: The oxygen atom is electronegative and will deshield the adjacent carbons and protons (the α-CH₂ group of the propyl chain and C1 of the aromatic ring).

-

Propyl Chain: This aliphatic chain will exhibit characteristic signals in the upfield region of the spectrum, with chemical shifts influenced by their proximity to the ether oxygen.

¹H NMR Spectrum Analysis

A proton NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity, and coupling constants (J).[3]

-

Aromatic Region (δ 6.5-8.5 ppm): The aromatic ring contains two sets of chemically non-equivalent protons due to the substitution pattern.

-

H-3 and H-5: These protons are ortho to the nitro group and meta to the propoxy group. The strong electron-withdrawing nature of the nitro group will shift these protons significantly downfield. They will appear as a doublet.

-

H-2 and H-6: These protons are ortho to the propoxy group and meta to the nitro group. They will be shifted downfield, but less so than H-3/H-5. They will also appear as a doublet due to coupling with their adjacent protons. This pattern of two doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene ring.

-

-

Aliphatic Region (δ 0.5-4.5 ppm): The propyl group will give rise to three distinct signals.

-

α-CH₂ (H-7): These two protons are directly attached to the ether oxygen. The electronegativity of oxygen causes a significant deshielding effect, shifting this signal downfield. It will appear as a triplet, as it is coupled to the two adjacent β-CH₂ protons (n+1 = 2+1 = 3).[3]

-

β-CH₂ (H-8): These two protons are adjacent to both the α-CH₂ and γ-CH₃ groups. Their signal will be a multiplet (specifically a sextet or multiplet) due to coupling with five neighboring protons (2+3=5, n+1=6).

-

γ-CH₃ (H-9): These three terminal methyl protons are the most shielded in the chain. They will appear as a triplet, as they are coupled to the two adjacent β-CH₂ protons (n+1 = 2+1 = 3).[3]

-

Predicted ¹H NMR Data Summary

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ~8.20 | Doublet (d) | ~9.0 | 2H |

| H-2, H-6 | ~6.95 | Doublet (d) | ~9.0 | 2H |

| α-CH₂ (H-7) | ~4.05 | Triplet (t) | ~6.5 | 2H |

| β-CH₂ (H-8) | ~1.85 | Sextet/Multiplet | ~7.0 | 2H |

| γ-CH₃ (H-9) | ~1.05 | Triplet (t) | ~7.5 | 3H |

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line. The chemical shift is primarily determined by the hybridization and electronic environment of the carbon atom.

-

Aromatic Region (δ 110-170 ppm): Four distinct signals are expected for the aromatic carbons due to the plane of symmetry.

-

C-4 (ipso-NO₂): This carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded.

-

C-1 (ipso-OR): This carbon, attached to the ether oxygen, will also be deshielded.

-

C-3 and C-5: These carbons, ortho to the nitro group, will be deshielded.

-

C-2 and C-6: These carbons, meta to the nitro group, will be the most shielded of the aromatic carbons.

-

-

Aliphatic Region (δ 0-80 ppm): Three signals are expected for the propyl chain.

-

α-C (C-7): Attached to the ether oxygen, this carbon will be the most deshielded of the aliphatic carbons.

-

β-C (C-8): This methylene carbon will be in a typical aliphatic range.

-

γ-C (C-9): This terminal methyl carbon will be the most shielded (lowest δ value).

-

Predicted ¹³C NMR Data Summary

| Assigned Carbons | Predicted δ (ppm) |

| C-1 (ipso-OR) | ~164 |

| C-4 (ipso-NO₂) | ~141 |

| C-2, C-6 | ~126 |

| C-3, C-5 | ~114 |

| α-C (C-7) | ~70 |

| β-C (C-8) | ~22 |

| γ-C (C-9) | ~10 |

Note: Quaternary carbon signals (C-1 and C-4) are often of lower intensity than those of protonated carbons.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon meticulous sample preparation and systematic data acquisition.[4] This protocol ensures high-quality, reproducible results.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part A: Sample Preparation

-

Glassware: Ensure all glassware, including the NMR tube and Pasteur pipette, are clean and dry to prevent contamination.[4]

-

Sample Weighing: Accurately weigh 10-20 mg of solid p-nitrophenyl propyl ether for a ¹³C spectrum, or 1-5 mg for a routine ¹H spectrum.[5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). Deuterated solvents are essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in a ¹H spectrum.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample vial.[5] Vortex gently until the sample is fully dissolved. A homogeneous solution is critical for high resolution.[5]

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

Part B: Data Acquisition (1D ¹H and ¹³C)

The following are typical starting parameters for a modern NMR spectrometer.

| Parameter | ¹H Experiment | ¹³C Experiment | Causality / Rationale |

| Pulse Program | zg | zgpg30 | zg is a simple pulse-acquire sequence. zgpg30 includes proton decoupling to simplify the spectrum to singlets.[8] |

| Spectral Width (SW) | ~16 ppm | ~240 ppm | Must be wide enough to encompass all expected signals. ¹³C has a much wider chemical shift range than ¹H.[8][9] |

| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | The time the signal (FID) is recorded. A longer AQ provides better resolution.[8][10] |

| Relaxation Delay (D1) | 1-2 seconds | 2 seconds | A delay between scans to allow nuclei to return to equilibrium. Crucial for quantitative ¹³C spectra.[11] |

| Number of Scans (NS) | 8-16 | 128-1024+ | Due to the low natural abundance of ¹³C (~1.1%), many more scans must be averaged to achieve an adequate signal-to-noise ratio compared to ¹H.[9][11] |

Conclusion

This guide has provided a detailed, first-principles approach to understanding the ¹H and ¹³C NMR spectra of p-nitrophenyl propyl ether. By breaking down the molecule's structure and considering the electronic effects of its constituent parts, we can confidently predict and interpret its spectral features. The provided experimental workflow establishes a trustworthy and reproducible method for acquiring high-quality data. This combination of theoretical understanding and practical methodology equips researchers to use NMR spectroscopy effectively for the structural characterization of this and related molecules.

References

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1D NMR Common Acquisition Concepts and Problems. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

University of California, San Diego. (n.d.). The Acquisition Parameters. Retrieved from [Link]

-

ETH Zurich. (2018, September 20). 1D Acquisition. Retrieved from [Link]

-

University of Maryland. (n.d.). Basic parameters and techniques in 1D NMR – 2017. Retrieved from [Link]

-

Columbia University. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. organomation.com [organomation.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. ulethbridge.ca [ulethbridge.ca]

- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

An In-depth Technical Guide to the Solubility of p-Nitrophenyl Propyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Nitrophenyl propyl ether (CAS 7244-77-1) is an aromatic ether with a molecular structure that presents a unique combination of polar and nonpolar characteristics. This duality governs its behavior in different solvent systems, a critical consideration for its application in chemical synthesis, purification, and formulation development. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL) for this compound. This guide, therefore, serves as a foundational document, providing a robust theoretical framework for predicting solubility, a detailed experimental protocol for its precise determination, and practical insights for laboratory applications. By grounding our analysis in first principles of physical organic chemistry, we empower researchers to make informed decisions regarding solvent selection and handling of p-nitrophenyl propyl ether.

Part 1: Molecular Profile and Physicochemical Characteristics

To understand the solubility of a compound, one must first understand the molecule itself. p-Nitrophenyl propyl ether, also known as 1-nitro-4-propoxybenzene, possesses a distinct molecular architecture that dictates its interactions with its environment.

Chemical Structure and Key Properties:

The molecule's structure can be deconstructed into three key regions that influence its solubility:

-

The Aromatic Ring: A nonpolar, hydrophobic benzene ring.

-

The Propoxy Group (-O-CH₂CH₂CH₃): An ether linkage introduces some polarity due to the C-O bonds, but the three-carbon propyl chain is distinctly nonpolar and hydrophobic.

-

The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group with a significant dipole moment. It is a hydrogen bond acceptor but not a donor.

The calculated octanol-water partition coefficient (logP) of approximately 3.0 confirms that the molecule has a predominantly nonpolar, lipophilic character.

Part 2: Theoretical Framework and Solubility Prediction

The fundamental principle governing solubility is "like dissolves like."[6] This means that substances with similar intermolecular forces are likely to be soluble in one another. For p-nitrophenyl propyl ether, the interplay between its polar and nonpolar regions determines its affinity for a given solvent.

-

Polarity and Dipole Moment: The nitro group creates a strong dipole, making the molecule polar. This region will interact favorably with polar solvents through dipole-dipole forces.

-

Hydrogen Bonding: The oxygen atoms in the ether and nitro groups can act as hydrogen bond acceptors. Therefore, the compound can interact with polar protic solvents (like alcohols), although it cannot self-associate via hydrogen bonds as it lacks a hydrogen bond donor. This is a key difference from the related compound, p-nitrophenol, which is known to be freely soluble in alcohols.[7][8]

-

Van der Waals Forces: The nonpolar benzene ring and propyl chain will interact with nonpolar solvents primarily through London dispersion forces.

Based on this analysis, we can predict the qualitative solubility of p-nitrophenyl propyl ether in common classes of organic solvents.

Table 1: Predicted Qualitative Solubility of p-Nitrophenyl Propyl Ether

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the nitro group. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Dipole-dipole interactions and hydrogen bonding (solvent as donor, solute as acceptor). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole interactions and good solvation of the aromatic ring. |

| Aromatic | Toluene, Benzene | Moderate | π-stacking with the benzene ring and dispersion forces. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | Weak dispersion forces. The strong polarity of the nitro group limits solubility. Likely an effective anti-solvent. |

Part 3: Experimental Protocol for Quantitative Solubility Determination

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is crucial for reproducibility and accuracy.

-

Agitation: Constant agitation ensures that the system reaches equilibrium faster, meaning the solvent becomes fully saturated with the solute.

-

Equilibration Time: Sufficient time (typically 24-48 hours) is required to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After saturation, the excess solid must be completely removed without altering the temperature or composition of the saturated solution. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method.

-

Quantitative Analysis: A sensitive and specific analytical method is needed to measure the concentration of the solute in the saturated solution. Given the strong UV chromophore of the nitroaromatic system, UV-Vis spectrophotometry is an excellent choice. HPLC is an alternative for more complex mixtures or for validation.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid p-nitrophenyl propyl ether to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate vigorously for at least 24 hours.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to rest in the temperature bath for several hours for the solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed volumetric flask.

-

Dilution & Analysis: Record the exact weight of the filtrate. Dilute the sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Measure the concentration of p-nitrophenyl propyl ether in the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at its λmax) or HPLC system.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions. Express the final solubility in desired units (e.g., mg/mL, mol/L).

Part 4: Practical Applications in the Laboratory

The predicted solubility profile has direct implications for common laboratory procedures.

Recrystallization for Purification

Recrystallization requires a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent system is often effective.

-

Good Solvent/Anti-Solvent Pairs:

-

Ethanol / Water: Dissolve the compound in a minimum amount of hot ethanol (a good solvent) and slowly add water (an anti-solvent) until turbidity appears. Cool slowly to induce crystallization.

-

Acetone / Hexane: Dissolve the compound in warm acetone and add hexane as the anti-solvent.[9]

-

Dichloromethane / Heptane: Dissolve in dichloromethane and add heptane to reduce solubility and promote crystal formation.[9]

-

The choice of a good solvent is predicated on high solubility, while the anti-solvent is chosen for its miscibility with the primary solvent and its inability to dissolve the solute.

Chromatography

For column chromatography, the choice of the mobile phase (eluent) is critical. Based on its predicted high solubility in moderately polar solvents like ethyl acetate and dichloromethane and low solubility in nonpolar solvents like hexane, a common eluent system for purification would be a gradient of ethyl acetate in hexane . The initial low polarity (low % of ethyl acetate) would allow strongly nonpolar impurities to elute, while a gradual increase in polarity would then elute the p-nitrophenyl propyl ether.

Conclusion

While specific, published quantitative solubility data for p-nitrophenyl propyl ether remains elusive, a detailed analysis of its molecular structure allows for robust qualitative predictions. The compound is expected to be highly soluble in polar aprotic and chlorinated solvents, moderately to highly soluble in polar protic solvents, and poorly soluble in nonpolar aliphatic solvents. This guide provides the theoretical foundation for these predictions and, crucially, a detailed, self-validating experimental protocol for researchers to determine precise solubility values. These insights are essential for the effective design of purification protocols, reaction conditions, and formulation strategies in any research or development context.

References

- Brainly.in. (2024). aromatic ether are less soluble un water then aliphatic ether why.

-

ResearchGate. (2014). Is p-nitrophenol soluble in organic solvents?. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2025). How To Determine Solubility Of Organic Compounds?. [Online] Available at: [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. [Online] Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Nitrophenols. [Online] Available at: [Link]

-

Reddit. (2019). Recrystallization with two solvents. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. [Online] Available at: [Link]

-

NIST. (n.d.). 1-nitro-4-propoxybenzene. NIST Chemistry WebBook. [Online] Available at: [Link]

-

LookChem. (n.d.). 1-Nitro-4-propoxybenzene. [Online] Available at: [Link]

-

SpectraBase. (n.d.). p-Nitrophenyl propyl ether. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Nitro-4-propoxybenzene. PubChem Compound Database. [Online] Available at: [Link]

Sources

- 1. 1-Nitro-4-propoxybenzene | C9H11NO3 | CID 81657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-nitro-4-propoxybenzene [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 5. 1-Nitro-4-propoxybenzene|lookchem [lookchem.com]

- 6. (3-Nitrophenyl) methanol, n-propyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to the Discovery and History of Nitrophenyl Ethers

This guide provides a comprehensive overview of the discovery, synthesis, and historical development of nitrophenyl ethers. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational chemistry and evolving applications of this important class of organic compounds.

Introduction: The Significance of the Nitrophenyl Ether Scaffold

Nitrophenyl ethers are a class of aromatic compounds characterized by a nitro group (-NO₂) and an ether linkage (-O-) attached to a benzene ring. The interplay between the electron-withdrawing nature of the nitro group and the ether functionality imparts unique chemical properties that have been exploited across various scientific disciplines, most notably in medicinal chemistry and materials science.[1] The nitro group activates the aromatic ring towards nucleophilic aromatic substitution, a key reaction in the synthesis and functionalization of these molecules.[1] This guide will delve into the historical context of their discovery and the evolution of synthetic methodologies that have made nitrophenyl ethers accessible and indispensable tools in modern chemical research.

Foundational Syntheses: From Williamson to Ullmann

The story of nitrophenyl ethers is intrinsically linked to the development of fundamental organic reactions for ether synthesis. Two cornerstone reactions, the Williamson ether synthesis and the Ullmann condensation, have been pivotal in the preparation of these compounds.[2]

The Williamson Ether Synthesis: An Early and Versatile Method

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a robust and widely used method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][5] In the context of nitrophenyl ethers, a substituted nitrophenol is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide to displace the halide leaving group.[1]

The presence of the nitro group on the aromatic ring significantly influences the acidity of the phenolic precursor, facilitating its deprotonation and making the Williamson ether synthesis a particularly effective method for their etherification.[1]

Experimental Protocol: Williamson Ether Synthesis of 4-Nitrophenyl Ethyl Ether

Objective: To synthesize 4-nitrophenyl ethyl ether from 4-nitrophenol and ethyl iodide.

Materials:

-

4-Nitrophenol

-

Ethyl Iodide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).[1]

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.[1] Then, add ethyl iodide (1.56 g, 10 mmol).

-

Reaction: Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 6 hours.[1]

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Extraction and Drying: Concentrate the filtrate under reduced pressure. Dissolve the crude product in 100 mL of ethyl acetate and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

-